molecular formula C8H18N2 B1314036 2-(Piperidin-1-yl)propan-1-amine CAS No. 54151-70-1

2-(Piperidin-1-yl)propan-1-amine

Cat. No. B1314036
CAS RN: 54151-70-1
M. Wt: 142.24 g/mol
InChI Key: UNIIVAXJUCKZHT-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)propan-1-amine is a biochemical used for proteomics research . It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .

Scientific Research Applications

Piperidine Derivatives in Pharmacology

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine Derivatives in Drug Discovery

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Piperidine Derivatives in Neurological and Psychiatric Disorders It has been studied for its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin, as well as its potential as a treatment for various neurological and psychiatric disorders.

Piperidine Derivatives in Cancer Treatment

Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibited proliferation of HT29 and DLD-1 cells in a dose-based manner . This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .

Piperidine Derivatives in Organic Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Piperidine Derivatives in Antioxidant Activity

Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Piperidine Derivatives in Antidepressant Activity

Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

Piperidine Derivatives in Antiproliferation and Antimetastatic Effects Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIIVAXJUCKZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498971
Record name 2-(Piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)propan-1-amine

CAS RN

54151-70-1
Record name 2-(Piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EP Vanable - 2019 - ideals.illinois.edu
Carbon-nitrogen bonds are found in many societally important molecules, ranging from bulk commodities such as polymers and agrochemicals to fine chemicals, such as …
Number of citations: 0 www.ideals.illinois.edu
SC Ensign - 2017 - ideals.illinois.edu
C–N bonds are ubiquitous in organic chemistry. Mild methods that allow for the direct formation of this motif from readily accessible functional groups would represent a powerful …
Number of citations: 0 www.ideals.illinois.edu
AR Ickes - 2016 - core.ac.uk
Amines are a prominent functionality found throughout organic molecules, including pharmaceuticals, agrochemicals, organic materials, and organic dyes. 1 However, incorporation of …
Number of citations: 2 core.ac.uk
D Enders, G Urbanietz, G Raabe - Synthesis, 2011 - thieme-connect.com
A one-pot thiourea-catalyzed enantioselective synthesis of polyfunctionalized 4H-chromenes via a domino Michael-hemiacetalization reaction and subsequent dehydration is reported. …
Number of citations: 5 www.thieme-connect.com

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